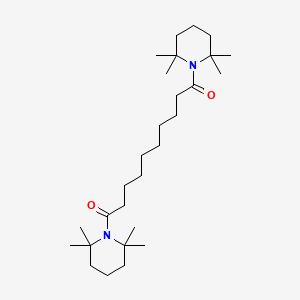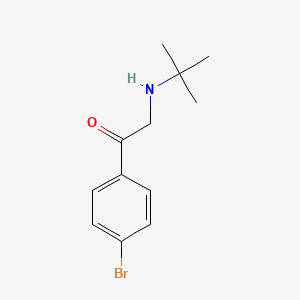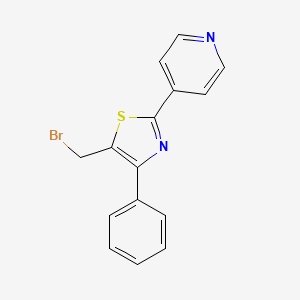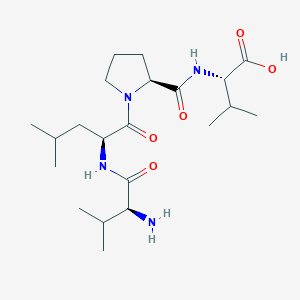
C28H22ClNO6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C28H22ClNO6 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its structure consists of a chlorinated aromatic ring, multiple hydroxyl groups, and an amide linkage, contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C28H22ClNO6 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the chlorination of an aromatic precursor, followed by the introduction of hydroxyl groups through electrophilic substitution reactions. The final step often involves the formation of the amide linkage through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of This compound is optimized for large-scale synthesis. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include the use of catalysts to enhance reaction rates and selectivity, as well as purification steps such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
C28H22ClNO6: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
C28H22ClNO6: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which C28H22ClNO6 exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
相似化合物的比较
C28H22ClNO6: can be compared with other similar compounds, such as:
C28H22BrNO6: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
C28H22ClNO5: This compound lacks one hydroxyl group, which can influence its chemical properties and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
属性
分子式 |
C28H22ClNO6 |
|---|---|
分子量 |
503.9 g/mol |
IUPAC 名称 |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C28H22ClNO6/c29-22-14-21-19-12-7-13-20(19)26(31)35-23(21)15-24(22)36-27(32)25(18-10-5-2-6-11-18)30-28(33)34-16-17-8-3-1-4-9-17/h1-6,8-11,14-15,25H,7,12-13,16H2,(H,30,33) |
InChI 键 |
KPEHSQQMFHGTEC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B15173284.png)
![Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate](/img/structure/B15173295.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine](/img/structure/B15173331.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)


![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)

